Moricin-like peptide C1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
KVPIGAIKKGGKIIKKGLGVIGAAGTAHEVYSHVKNRH |
Origin of Product |
United States |
Discovery, Identification, and Characterization of Moricin Like Peptide C1
Historical Context of Moricin (B1577365) Peptide Discovery
The study of moricin peptides began in the mid-1990s as part of broader research into the innate immune systems of insects. The inaugural member of this family, named moricin, was first isolated from the hemolymph of the silkworm, Bombyx mori, by Seiichi Hara and Minoru Yamakawa in 1995. nih.govresearchgate.net The larvae were immunized with E. coli to induce an immune response, leading to the production of various antimicrobial peptides. nih.gov
Moricin was identified as a novel, highly basic peptide consisting of 42 amino acids. researchgate.netnih.gov At the time of its discovery, its amino acid sequence showed no significant similarity to other known antibacterial peptides, establishing it as a new class of antimicrobial compounds. researchgate.netnih.gov This foundational research revealed that moricin's primary target is the bacterial cytoplasmic membrane. researchgate.net
Following this initial discovery, researchers began identifying moricin-like peptides in other species within the order Lepidoptera (moths and butterflies), suggesting that moricin is part of a larger, evolutionarily related family of peptides exclusive to these insects. nih.govmdpi.com Moricins are now classified as α-helical cationic antimicrobial peptides (AMPs), a group known for its crucial role in the humoral defense reactions of insects. nih.gov Subsequent discoveries in species such as Manduca sexta, Spodoptera litura, and Galleria mellonella expanded the known diversity and functional scope of the moricin family, paving the way for the specific identification of variants like Moricin-like peptide C1. nih.govnih.gov
| Year | Discovery | Organism | Key Findings |
| 1995 | First isolation of Moricin | Bombyx mori (Silkworm) | Identified as a novel 42-amino acid, inducible antibacterial peptide. nih.govresearchgate.net |
| 2003 | Moricin gene identified | Manduca sexta (Tobacco hornworm) | Confirmed the presence of moricin family genes in other Lepidoptera. nih.gov |
| 2005 | Moricin analogue isolated | Spodoptera litura (Tobacco cutworm) | Broadened the known diversity of the moricin family. nih.govnih.gov |
| 2008 | Diverged family of Moricin-like peptides discovered | Galleria mellonella (Greater wax moth) | Identification of a diverse family including the gene for this compound. nih.govnih.gov |
Isolation Strategies for this compound
This compound was discovered during an extensive investigation into the antifungal components within the hemolymph of the greater wax moth, Galleria mellonella. nih.gov The research that identified the gene for C1 was part of a broader effort to characterize a diverse family of moricin-like peptides in this species. While the study successfully isolated four novel moricin-like peptides (A, B, C3, and D) directly from the hemolymph of immune-stimulated larvae, the this compound itself was characterized at the genetic level rather than being isolated as a mature peptide from a natural source in that specific study. nih.gov
The general methodology for isolating such peptides from insect hemolymph, which would have been applied to the other peptides in the study, involves several key steps. First, an immune response is triggered in the insect larvae, typically by injecting non-pathogenic bacteria. This stimulates the fat body and certain hemocytes to synthesize and secrete antimicrobial peptides into the hemolymph. The hemolymph is then collected and subjected to a series of purification steps. A common and effective technique for separating peptides is reverse-phase high-performance liquid chromatography (RP-HPLC), which separates molecules based on their hydrophobicity. researchgate.net Fractions are collected and tested for antimicrobial activity to identify those containing the peptides of interest.
Although the C1 peptide was not one of the four physically isolated in the foundational 2008 study, the characterization of its gene confirmed its existence as part of the moth's antimicrobial arsenal (B13267). nih.gov
Genomic and Transcriptomic Identification Methodologies
The identification of this compound was achieved through molecular biology techniques focused on genomics and transcriptomics. Researchers isolated a total of eight moricin-like peptide genes from G. mellonella, designated A, B, C1, C2, C3, C4, C5, and D. nih.gov
The process began with the construction of a cDNA library from the fat body of immune-challenged G. mellonella larvae. The fat body is a primary site for the synthesis of antimicrobial peptides in insects. By using mRNA from immune-stimulated larvae, the library was enriched with transcripts coding for immune-related proteins, including moricins.
To identify the specific moricin genes, polymerase chain reaction (PCR) strategies were employed. Degenerate primers, designed based on conserved regions of known moricin sequences from other insects or from partial sequences obtained from the peptides isolated directly from the hemolymph, were used to amplify moricin-like gene fragments from the cDNA library. Following the amplification of these initial fragments, a technique known as Rapid Amplification of cDNA Ends (RACE) was likely used to obtain the full-length nucleotide sequences of the transcripts, including the coding region and the untranslated regions.
This methodology confirmed that this compound is encoded by a distinct gene. nih.gov The resulting sequence was deposited in the GenBank database under the accession number EF564367, which corresponds to the mRNA sequence, and the protein sequence was assigned the accession number ABQ42575. nih.govuniprot.org Further analysis of the gene structure revealed that the genes for this family of peptides in G. mellonella, including C1, contain a single intron. nih.gov
Sequence Analysis and Homology Profiling of this compound
Sequence analysis of the gene for this compound (UniProt ID: A5JSU7) revealed that it encodes a precursor protein of 63 amino acids. uniprot.org This precursor contains a 23-residue signal peptide at the N-terminus, which is typical for secreted proteins and directs the peptide for export from the cell. Cleavage of this signal peptide results in a mature peptide of 40 amino acids.
The amino acid sequence of the mature this compound is: ADPKVPIGAIKKGGKIIKKGLGVIGAAGTAHEVYSHVKNRH
Physicochemical analysis based on this sequence provides insights into its properties.
| Property | Value |
| Full Precursor Length | 63 amino acids |
| Signal Peptide Length | 23 amino acids |
| Mature Peptide Length | 40 amino acids |
| Molecular Weight (Precursor) | 6590 Da uniprot.org |
| Molecular Weight (Mature) | ~4288 Da (Calculated) |
| Theoretical Isoelectric Point (pI) (Mature) | ~11.0 (Calculated) |
The high theoretical pI indicates that the peptide is highly cationic, a common feature of antimicrobial peptides that facilitates interaction with negatively charged microbial membranes.
Homology profiling and phylogenetic analysis place this compound within a diverse family of peptides found exclusively in Lepidoptera. nih.gov This family appears to have evolved through significant gene duplication events, leading to multiple variants within a single species like G. mellonella. nih.gov A phylogenetic tree constructed using various moricin sequences shows that these peptides cluster together, distinct from other antimicrobial peptide families. nih.gov this compound from G. mellonella shares sequence identity with moricins from other lepidopteran insects, indicating a common evolutionary origin. nih.gov For instance, it shows homology with moricins from Bombyx mori and Danaus plexippus. nih.gov This shared ancestry suggests they may possess similar functions in defending the host against pathogens. nih.gov
Genetic Basis and Regulation of Moricin Like Peptide C1 Expression
Gene Family Organization and Duplication Events
Moricin-like peptides, including C1, belong to a diverse multigene family restricted to the Lepidoptera (moths and butterflies). nih.gov Phylogenetic analysis suggests that the moricin-like peptide family is ancient, having diverged into two primary classes long ago. nih.gov Since that divergence, the family has expanded significantly through numerous gene duplication events within specific species. nih.gov
This is evident in the greater wax moth, Galleria mellonella, where eight distinct moricin-like peptide genes have been identified (A, B, C1, C2, C3, C4, C5, and D). nih.gov These genes encode seven unique mature peptides, as the peptides for C4 and C5 are identical. nih.gov Similarly, the genome of the silkworm, Bombyx mori, contains 12 moricin-coding genes, which are classified into three subtypes: Bmmor, moricin-like A, and moricin-like B. rsc.org This expansion through gene duplication has allowed for the diversification and potential specialization of these peptides, contributing to a robust and multifaceted immune defense. nih.gov
Table 1: Moricin-like Peptide Genes Identified in Galleria mellonella This interactive table summarizes the known moricin-like peptide genes in G. mellonella, highlighting the diversity generated by gene duplication events.
| Gene Name | Encoded Peptide | Reference |
|---|---|---|
| mor-A | Moricin-like peptide A | nih.gov |
| mor-B | Moricin-like peptide B | nih.gov |
| mor-C1 | Moricin-like peptide C1 | nih.gov |
| mor-C2 | Moricin-like peptide C2 | researchgate.net |
| mor-C3 | Moricin-like peptide C3 | researchgate.net |
| mor-C4 | Moricin-like peptide C4/C5 | nih.gov |
| mor-C5 | Moricin-like peptide C4/C5 | nih.gov |
Transcriptional Regulation in Response to Immunological Challenges
The expression of moricin-like peptide genes is not constitutive but is instead induced upon immunological challenge. This transcriptional regulation ensures that the peptide is produced when needed to combat invading pathogens, a process governed by the recognition of microbial components and the activation of conserved signaling pathways.
The synthesis of moricin-like peptides is triggered by the host's recognition of PAMPs, which are conserved molecular structures characteristic of various microorganisms. Research has demonstrated that a range of PAMPs can induce the expression of moricin (B1577365) and its analogues.
For instance, in Plutella xylostella, the expression of a moricin peptide (Px-Mor) is significantly upregulated following injection with heat-inactivated Gram-negative bacteria (Escherichia coli), Gram-positive bacteria (Bacillus thuringiensis), and fungi (Aureobasidium pullulans). nih.gov This indicates that the regulatory machinery can be activated by diverse microbial patterns, likely including lipopolysaccharides (LPS) from Gram-negative bacteria, peptidoglycans (PGN) from both Gram-positive and Gram-negative bacteria, and β-glucans from fungal cell walls. nih.govtandfonline.commdpi.com In Galleria mellonella, challenge with heat-killed Candida albicans (a fungus) resulted in a more than 16-fold increase in the abundance of this compound. maynoothuniversity.ie Furthermore, viral infections, such as an ascovirus infection in Spodoptera frugiperda, have also been shown to cause a dramatic (over 20-fold) increase in moricin transcripts. asm.org
Table 2: Induction of Moricin-like Peptides by Microbial Challenges This interactive table provides examples of microbial inducers and their effect on the expression of moricin-like peptides in different insect species.
| Insect Species | Microbial Inducer (PAMP Source) | Peptide Measured | Observed Effect | Reference |
|---|---|---|---|---|
| Galleria mellonella | Candida albicans (Fungus) | This compound | +16.76 fold increase | maynoothuniversity.ie |
| Plutella xylostella | E. coli (Gram-negative bacterium) | Px-Mor | Upregulation (max at 30h) | nih.gov |
| Plutella xylostella | B. thuringiensis (Gram-positive bacterium) | Px-Mor | Strong upregulation (max at 6h) | nih.gov |
Involvement of Conserved Immune Signaling Pathways (e.g., Toll, IMD)
The transcriptional induction of this compound and its relatives is mediated by conserved innate immune signaling pathways, primarily the Toll and Immune deficiency (IMD) pathways. mdpi.com These pathways are activated by the binding of PAMPs to specific pattern recognition receptors (PRRs). mdpi.com
The Toll pathway is generally responsible for defense against Gram-positive bacteria and fungi, while the IMD pathway typically responds to Gram-negative bacterial infections. nih.gov Both pathways culminate in the activation of NF-κB-like transcription factors (Dorsal/Dif via Toll, and Relish via IMD), which translocate to the nucleus and bind to specific sites in the promoter regions of antimicrobial peptide genes, including moricin, to initiate transcription. nih.govtandfonline.compreprints.org Studies have identified binding sites for NF-κB and the GATA transcription factor in the promoter regions of moricin genes. nih.gov
Specifically for challenges leading to the production of this compound, the Toll pathway appears to be critical. In G. mellonella, the protective response to fungal infection, which involves the upregulation of this compound, is mediated by the Toll pathway and not the IMD pathway. maynoothuniversity.ie
Developmental and Tissue-Specific Expression Dynamics
The expression of moricin-like peptides is also regulated according to the developmental stage and specific tissues of the insect, suggesting roles beyond immediate immune defense.
In P. xylostella, a moricin peptide was found to be expressed throughout the entire life cycle, including the egg, larval, prepupal, pupal, and adult stages. nih.gov However, the expression levels were not uniform, with the highest concentrations detected in the fourth instar larva and the prepupa stage. nih.gov This suggests that moricin may play a significant biological role during metamorphosis. nih.gov
Regarding tissue specificity, moricin expression is most prominent in tissues central to the insect immune response. The primary sites of synthesis are the fat body (the insect equivalent of the liver) and hemocytes (circulating immune cells). nih.govresearchgate.net Upon microbial challenge in P. xylostella, the fat body and hemocytes show the greatest upregulation of moricin mRNA. nih.gov Expression has also been detected in other tissues such as the midgut, Malpighian tubules, and epidermis. nih.gov
Immune Priming and Transgenerational Immune Responses Modulated by this compound
There is strong evidence that this compound plays a role in immune priming, a phenomenon in which prior exposure to a pathogen or its components leads to an enhanced protective response upon a subsequent encounter. maynoothuniversity.ie This provides a form of immunological memory within the lifetime of the insect.
A study on G. mellonella larvae demonstrated this link directly. maynoothuniversity.ie Larvae that were "primed" by a pre-exposure to heat-killed C. albicans cells showed significantly increased resistance to a later, otherwise lethal, fungal infection. maynoothuniversity.ie Proteomic analysis of the hemolymph from these primed larvae revealed that the enhanced protection was accompanied by a marked increase in the abundance of specific antimicrobial peptides, most notably a 16.76-fold increase in this compound. maynoothuniversity.ie This indicates that this compound is a key effector molecule in the specific immune priming response against fungal pathogens in G. mellonella. maynoothuniversity.ie
While the direct role of this compound in transgenerational immune priming (the transfer of immunity from parent to offspring) has not been specifically detailed, it is a component of the broader immune system that facilitates such responses in insects like G. mellonella. nih.gov It is plausible that the mechanisms upregulating this compound during a primary infection could also contribute to the maternal or paternal transfer of immune factors that protect the next generation. nih.gov
Structural Biology and Structure Function Relationships of Moricin Like Peptide C1
Molecular Architecture and Conformation
The foundational structure of Moricin-like peptide C1, like other moricins, is key to its biological activity. It is characterized by a propensity to form a distinct secondary structure that is crucial for its antimicrobial action.
This compound is predicted to adopt a predominantly alpha-helical conformation, a common feature among many linear antimicrobial peptides. nih.govnih.gov This helical structure is not uniform in its properties along the length of the peptide. Instead, it exhibits a significant amphipathic character, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. nih.gov
The stability of the alpha-helical conformation of this compound is dependent on the specific sequence of its amino acids. While detailed site-directed mutagenesis studies specifically on this compound to elucidate the structural role of each residue are not extensively documented, general principles of protein structure apply. libretexts.org The formation of an α-helix is favored by amino acids such as Alanine (Ala), Leucine (Leu), and Lysine (Lys), while residues like Proline (Pro) and Glycine (B1666218) (Gly) can act as helix breakers or hinges.
In the broader moricin (B1577365) family, the distribution of cationic residues (like Lysine and Arginine) and hydrophobic residues is crucial not just for function but also for maintaining a stable amphipathic helix in a membrane environment. researchgate.net The electrostatic interactions between charged residues and the intramolecular hydrogen bonds between backbone atoms are fundamental to the integrity of the helical structure. The absence of a conserved Proline residue in the central part of many moricins, unlike in cecropins, may allow for the formation of a long, uninterrupted α-helix, a characteristic feature of this peptide family. nih.gov
Table 1: Amino Acid Sequence of Galleria mellonella this compound Precursor The mature peptide sequence is in bold, following the cleavage of the signal peptide.
| Sequence Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) | Region |
| 1-23 | MKLTGLFFMIMAMLALFVGAGQA | M, K, L, T, G, L, F, F, M, I, M, A, M, L, A, L, F, V, G, A, G, Q, A | Signal Peptide |
| 24-63 | DPKVPIGAIKKGGKIIKKGLGVIGAAGTAHEVYSHVKNRH | D, P, K, V, P, I, G, A, I, K, K, G, G, K, I, I, K, K, G, L, G, V, I, G, A, A, G, T, A, H, E, V, Y, S, H, V, K, N, R, H | Mature Peptide |
| Data sourced from UniProt (Accession: A5JSU7). uniprot.org |
Conformational Changes Upon Target Interaction
A key aspect of the structure-function relationship of this compound is its ability to undergo conformational changes when it encounters a target membrane. In an aqueous environment, such as the hemolymph of the insect, it is proposed that moricins exist in a largely unstructured or random coil state. nih.gov
However, upon interaction with the hydrophobic environment of a microbial membrane, the peptide is induced to fold into its active, alpha-helical conformation. researchgate.net This transition is energetically favorable as it allows the peptide's hydrophobic residues to be shielded from the aqueous surroundings by burying into the lipid bilayer of the target membrane, while the hydrophilic, cationic face can interact with the negatively charged components of the microbial surface. This induced folding is a critical step in its mechanism of action, enabling it to insert into and disrupt the membrane. researchgate.net
Computational Modeling and Simulation Approaches for Structural Analysis
In the absence of experimentally determined structures from methods like NMR spectroscopy or X-ray crystallography for this compound, computational modeling provides valuable insights into its three-dimensional architecture.
Public databases such as AlphaFoldDB feature predicted structures of this compound. uniprot.org These models are generated using deep learning algorithms that predict the 3D structure of a protein from its amino acid sequence. The predicted structure for this compound (UniProt accession A5JSU7) is consistent with a long, alpha-helical conformation, as expected for a moricin peptide.
Furthermore, molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of peptides like this compound in various environments. nih.govijbiotech.com Although specific MD simulation studies for this compound are not widely published, this technique could be used to:
Simulate the folding of the peptide from a random coil to an alpha-helix upon encountering a model bacterial membrane.
Visualize the orientation and insertion of the peptide into the lipid bilayer.
Analyze the interactions between specific amino acid residues of the peptide and the lipid molecules of the membrane.
Investigate the structural basis for the peptide's potential to form pores or otherwise disrupt membrane integrity.
These computational approaches are instrumental in forming hypotheses about the structure-function relationships of this compound that can guide future experimental studies.
Influence of Post-Translational Modifications on Peptide Structure
Post-translational modifications (PTMs) can significantly influence the structure, stability, and function of peptides. For this compound, the most well-documented PTM is the proteolytic cleavage of a signal peptide. uniprot.orgnih.gov The gene for this compound encodes a precursor protein which includes a 23-amino acid N-terminal signal peptide. uniprot.org This signal peptide directs the nascent polypeptide for secretion. Following secretion, the signal peptide is cleaved off to release the mature, active 40-amino acid peptide. This proteolytic processing is essential for the peptide to adopt its final, functional form. nih.gov
While other PTMs, such as C-terminal amidation, are common in other antimicrobial peptides and can enhance their stability and activity by neutralizing the negative charge of the C-terminal carboxyl group and protecting against exopeptidases, there is currently no specific evidence to suggest that the mature this compound from Galleria mellonella undergoes amidation or other structural PTMs.
Biological Activities and Spectrum of Moricin Like Peptide C1
Antibacterial Activity Spectrum
Moricin-like peptides, including C1, exhibit activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The primary mechanism of action for moricin (B1577365) peptides involves increasing the permeability of the bacterial cytoplasmic membrane, ultimately leading to cell death. tcdb.orgbicnirrh.res.in The amphipathic α-helical structure of moricin is critical for this membrane disruption. bicnirrh.res.inrsc.org
Efficacy against Gram-Positive Bacterial Strains
Research has shown that moricin-like peptides are active against various Gram-positive bacteria. nih.gov While specific data for Moricin-like peptide C1 against a wide array of Gram-positive strains is not extensively detailed in the provided search results, the broader family of moricin peptides, first isolated from the silkworm Bombyx mori, was noted for its activity against Staphylococcus aureus. rsc.orgrsc.org Moricin from Bombyx mori has shown effectiveness against several Gram-positive species, with a higher recorded activity against this bacterial group. rsc.org
Table 1: Efficacy of Moricin Peptides Against Gram-Positive Bacteria
| Bacterial Species | Efficacy | Reference |
|---|---|---|
| Staphylococcus aureus | Active | rsc.orgrsc.org |
| Bacillus subtilis | Active | rsc.org |
| Bacillus bombysepticus | Active | rsc.org |
| Bacillus thuringiensis | Active | rsc.org |
Efficacy against Gram-Negative Bacterial Strains
Moricin-like peptides also demonstrate a significant antibacterial spectrum against Gram-negative bacteria. nih.govresearchgate.net The initial studies on moricin from Bombyx mori confirmed its broad-spectrum nature, which includes activity against Gram-negative strains. nih.gov
Table 2: Efficacy of Moricin Peptides Against Gram-Negative Bacteria
| Bacterial Species | Efficacy | Reference |
|---|---|---|
| Escherichia coli | Active | rsc.org |
| Serratia marcescens | Active | rsc.org |
| Pseudomonas aeruginosa | Active | rsc.org |
Antifungal Activity Spectrum
A noteworthy characteristic of the moricin-like peptides discovered in Galleria mellonella, including C1, is their potent antifungal activity. nih.gov This discovery highlighted a significant role for this peptide family in combating fungal pathogens. nih.govvulcanchem.com
Activity against Filamentous Fungi
The moricin-like peptides from G. mellonella are particularly effective against filamentous fungi. nih.gov Research has demonstrated that these peptides can prevent the growth of Fusarium graminearum at low concentrations. nih.gov
Table 3: Antifungal Activity of Moricin-like Peptides Against Filamentous Fungi
| Fungal Species | Efficacy | Concentration | Reference |
|---|
Activity against Yeast Species
In addition to filamentous fungi, moricin-like peptides have also shown activity against yeast species. nih.gov In studies involving Galleria mellonella larvae, pre-exposure to the yeast Candida albicans led to an increased abundance of this compound, suggesting its role in the antifungal immune response. maynoothuniversity.ie
Explorations of Anti-Parasitic Activity
Research into the direct anti-parasitic properties of this compound is currently limited in published scientific literature. The primary focus of studies on moricin-like peptides has been on their potent antifungal and antibacterial activities. nih.govbiorxiv.org However, investigations into the broader immune response of the greater wax moth, Galleria mellonella, have provided indirect evidence suggesting a potential role for the moricin family of peptides in combating parasitic infections.
A significant study explored the immunological response of G. mellonella larvae when challenged with the protozoan parasite Leishmania (Viannia) panamensis. nih.govscielo.org.co The goal was to identify peptides from the insect's hemolymph that might possess anti-parasitic capabilities. nih.govresearchgate.net Through analysis of the hemolymph from parasite-challenged larvae, researchers identified several antimicrobial peptides that were expressed in response to the infection. nih.gov
Among the identified peptides were two members of the moricin family: Moricin-B and Moricin-C4. nih.govresearchgate.net This finding indicates that the presence of Leishmania parasites triggers the expression of specific moricin-like peptides as part of the insect's innate immune defense. While this compound was not specifically singled out in this analysis, the upregulation of its close structural relatives, Moricin-B and C4, points to a possible coordinated response from the moricin peptide family against this type of pathogen.
The following table summarizes the antimicrobial peptides identified in the hemolymph of G. mellonella following an immune challenge with Leishmania (V.) panamensis, as detailed in the research findings.
Table 1: Antimicrobial Peptides Identified in G. mellonella Hemolymph After Leishmania Challenge
| Peptide Identified | Family | Implication |
|---|---|---|
| Moricin-B | Moricin | Upregulated in response to Leishmania challenge. nih.govresearchgate.net |
| Moricin-C4 | Moricin | Upregulated in response to Leishmania challenge. nih.govresearchgate.net |
| Cecropin-D | Cecropin | Upregulated in response to Leishmania challenge. nih.govresearchgate.net |
Mechanisms of Action of Moricin Like Peptide C1
Interaction with Microbial Membranes
The initial and most critical step in the antimicrobial action of moricin-like peptides is their interaction with the microbial cell membrane. tcdb.org Moricins are cationic peptides, a characteristic that facilitates their electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. rsc.orgekb.eg Structurally, moricins feature a long, amphipathic alpha-helix where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. bicnirrh.res.innih.gov This structure is fundamental to its ability to compromise membrane integrity. bicnirrh.res.innih.govresearchgate.net
Upon binding to the microbial surface, Moricin-like peptide C1 is thought to disrupt the membrane by increasing its permeability, ultimately leading to cell lysis. tcdb.orgnih.govresearchgate.net The N-terminal amphipathic segment of the alpha-helix is considered principally responsible for this increase in membrane permeability. bicnirrh.res.innih.gov While the precise model for this compound has not been definitively established, the mechanisms are understood through several models proposed for cationic, alpha-helical AMPs. researchgate.netekb.egresearchgate.net These models describe how peptides aggregate and orient themselves to create channels or otherwise destabilize the lipid bilayer. researchgate.netekb.eg
The primary models include:
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, with their hydrophobic regions facing the lipid tails and their hydrophilic regions lining a central aqueous channel. This assembly creates a stable pore, causing leakage of cellular contents. researchgate.netekb.eg
Toroidal-Pore Model: Here, the peptides also form a pore, but they do so by inducing the lipid monolayers to bend continuously from the outer to the inner leaflet, associating with the peptide helices. This results in a pore lined by both peptides and lipid head groups. researchgate.netekb.egresearchgate.net
Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. researchgate.netresearchgate.net Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, causing catastrophic membrane collapse and the formation of micelles. ekb.eg
Table 1: Proposed Pore Formation Models for Antimicrobial Peptides
| Model | Description of Mechanism | Key Characteristics |
|---|---|---|
| Barrel-Stave | Peptides aggregate and insert into the membrane, forming a barrel-like pore. | Hydrophilic surfaces form the pore interior; hydrophobic surfaces interact with lipid tails. researchgate.netekb.eg |
| Toroidal-Pore | Peptides insert into the membrane, inducing lipids to bend and line the pore along with the peptides. | Pore is lined by both peptides and lipid head groups, causing significant membrane curvature. researchgate.netresearchgate.net |
| Carpet | Peptides accumulate on the membrane surface and disrupt it in a detergent-like manner at a critical concentration. | Membrane is solubilized into peptide-lipid micelles without discrete pore formation. ekb.egresearchgate.net |
The formation of pores or general disruption of the membrane by this compound inevitably compromises its function as a selective barrier. ekb.eg This leads to the rapid dissipation of the electrochemical gradients that are essential for cellular life. The unregulated passage of ions across the membrane collapses the membrane potential, disrupting vital processes such as ATP synthesis, active transport, and the maintenance of intracellular pH. This loss of ionic homeostasis and membrane potential is a key factor in the rapid killing of the microbial cell. ekb.eg
Cellular Morphological Alterations Induced by Peptide Exposure
This compound, a member of the α-helical cationic antimicrobial peptide family, exerts its antimicrobial effects primarily by inducing significant damage to the cellular structure of pathogens. nih.gov Research has demonstrated that these peptides are membrane-active, directly targeting and compromising the integrity of cytoplasmic membranes. nih.gov The primary mechanism involves the disruption of the microbial membrane, a process initiated by the peptide's structural characteristics. researchgate.net
The structure of moricin (B1577365) features a long alpha-helix, with the N-terminus being amphipathic and the C-terminus predominantly hydrophobic. bicnirrh.res.in It is the amphipathic N-terminal segment of this helix that is primarily responsible for increasing the permeability of the bacterial membrane, which ultimately leads to cell death. bicnirrh.res.in
Electron microscopy studies have provided visual evidence of these morphological changes. Exposure of the fungus Aureobasidium pullulans to a moricin-like peptide (Px-Mor) resulted in conspicuous alterations to its structure, demonstrating the peptide's potent effect on mycelial growth. nih.govresearchgate.net These observations confirm that the peptide's mode of action involves severe physical damage to the pathogen's cellular envelope.
| Microscopy Technique | Observed Morphological Alteration | Affected Organism | Reference |
| Scanning Electron Microscopy (SEM) | Obvious morphological alterations, inhibition of mycelia growth. | Aureobasidium pullulans | nih.govresearchgate.net |
| Transmission Electron Microscopy (TEM) | Obvious morphological alterations, inhibition of mycelia growth. | Aureobasidium pullulans | nih.govresearchgate.net |
Interplay with Host Immune Effectors and Pathways
This compound is an integral effector molecule of the innate immune system in insects, particularly within the order Lepidoptera. nih.govnih.gov These peptides are a crucial component of the humoral immune response, which is rapidly activated upon detection of microbial infection. nih.govunipd.it The production of this compound is not constitutive but is induced by the presence of pathogens, highlighting its role as a key defender in the host's immune arsenal (B13267).
Upon infection, signaling pathways within the host are activated, leading to the regulated expression and secretion of a variety of antimicrobial peptides (AMPs), including moricins, into the hemolymph. nih.govoup.com This response is a fundamental part of the insect's defense strategy against invading bacteria and fungi. nih.gov
Studies in the model organism Galleria mellonella (greater wax moth) have provided detailed insights into this interplay. For instance, the abundance of this compound was observed to increase significantly following challenges with various pathogens.
Key Research Findings on this compound Upregulation in Galleria mellonella
| Pathogen/Stimulant | Fold Increase in Abundance | Time Post-Infection | Reference |
|---|---|---|---|
| Aspergillus fumigatus (viable conidia) | 16-fold | 24 hours | nih.gov |
This upregulation is a clear indication of the peptide's involvement in the active immune defense against fungal infections. nih.govmaynoothuniversity.ie Beyond its direct antimicrobial action, this compound and other AMPs can also function as immunomodulatory agents. nih.govfrontiersin.orgfrontiersin.org They can influence the broader immune response by affecting processes such as immune cell activation and the production of other immune-related molecules, thereby orchestrating a more robust and effective defense against pathogens. frontiersin.orgbiorxiv.org The restriction of moricin-like peptides to Lepidoptera, combined with their potent activity, suggests they play a specialized and vital role in the defense mechanisms of moths and butterflies. nih.gov
Role in Insect Host Defense and Immune Responses
Contribution to Humoral Immunity
Humoral immunity in insects involves the production of soluble effector molecules, primarily antimicrobial peptides (AMPs), which are released into the hemolymph to neutralize pathogens. ekb.egresearchgate.net Moricin-like peptide C1 is a key player in this defense strategy. nih.gov Moricins are synthesized predominantly in the fat body, an organ analogous to the mammalian liver, and are rapidly secreted into the hemolymph following microbial infection. nih.govnih.gov
Research in the silkworm, Bombyx mori, has demonstrated that the expression of moricin (B1577365) genes in the fat body can be induced by an insect cytokine called paralytic peptide (PP). nih.gov This induction is part of a rapid immune response to the presence of microorganisms. nih.gov Once in the hemolymph, moricins act directly on pathogens by increasing the permeability of their cell membranes, a mechanism that disrupts cellular integrity and leads to microbial death. researchgate.netnih.gov The N-terminal region of the peptide, which forms an amphipathic α-helix, is primarily responsible for this membrane permeabilization. researchgate.netnih.gov Studies on the greater wax moth, Galleria mellonella, have shown that the abundance of moricin-like peptides increases significantly during infections with fungi such as Candida albicans and Aspergillus fumigatus, highlighting their role in the antifungal humoral response. nih.gov
Participation in Cellular Immune Responses
Insect cellular immunity is mediated by hemocytes, which are involved in processes like phagocytosis, nodulation, and encapsulation of foreign invaders. ekb.egekb.eg While this compound is a humoral effector, its production is often part of a coordinated, systemic immune response that also involves the activation of cellular defenses. nih.gov
A clear example of this coordination is seen in Bombyx mori. The same paralytic peptide (PP) that triggers the expression of moricin in the fat body also acts on hemocytes to promote the phagocytosis of bacteria. nih.gov Specifically, the injection of active PP into silkworm larvae leads to the rapid upregulation of phagocytosis-related genes in hemocytes. nih.gov This demonstrates a sophisticated crosstalk between the humoral and cellular branches of the insect immune system. Although moricin itself does not directly participate in phagocytosis, its induction occurs in parallel with the activation of cellular mechanisms, ensuring a multi-pronged and more effective assault on invading pathogens. nih.gov
Synergistic and Antagonistic Interactions with Other AMPs
Upon infection, insects produce a cocktail of different AMPs, including cecropins, defensins, gloverins, and moricins. nih.govfrontiersin.org This multi-peptide strategy is believed to provide a broad spectrum of activity and potentially create synergistic effects, where the combined antimicrobial activity of two or more peptides is greater than the sum of their individual effects. nih.govresearchgate.net
While specific studies detailing the synergistic interactions of this compound with other AMPs are not extensively documented, the principle of synergy is a well-established concept in innate immunity. nih.govresearchgate.net The co-activation of different AMP families, as seen in B. mori, suggests a collaborative function. frontiersin.org For instance, moricins, which are potent against bacteria and fungi, may act in concert with other peptides that have different target specificities or mechanisms of action. nih.govresearchgate.net This combinatorial approach can enhance the efficiency of pathogen clearance, reduce the likelihood of microbial resistance, and effectively neutralize a wider range of threats. nih.govresearchgate.net
Impact on Host Susceptibility to Pathogens in Model Organisms (e.g., Galleria mellonella, Bombyx mori)
The expression of this compound and its family members has a direct impact on the ability of an insect host to survive pathogenic infections, thereby reducing its susceptibility.
In the model organism Galleria mellonella, a family of eight moricin-like peptide genes, including C1-C5, has been identified. nih.gov These peptides exhibit potent activity against a range of pathogens. nih.gov Their strong antifungal properties are particularly notable, effectively preventing the growth of filamentous fungi like Fusarium graminearum and yeasts. nih.gov The induction of these peptides during fungal infections is a critical defense mechanism that contributes to the host's resilience. nih.gov
In Bombyx mori, the original moricin peptide was isolated following bacterial challenge and showed high activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria. researchgate.net A study demonstrated that inducing moricin expression through the injection of paralytic peptide significantly delayed the death of silkworm larvae infected with S. aureus. nih.gov This provides direct evidence that the production of moricin enhances the host's ability to control bacterial infections and improves survival rates. nih.gov
The tables below summarize the known antimicrobial activities of moricin-family peptides from these two key model organisms.
Comparative and Evolutionary Biology of Moricin Like Peptides
Phylogenetic Analysis of the Moricin (B1577365) Family
Phylogenetic analysis of the moricin family reveals the evolutionary relationships and classification of these peptides. Moricins are α-helical cationic AMPs that are integral to the humoral defense reactions in insects. nih.gov The first moricin peptide was isolated from the hemolymph of Bombyx mori larvae that had been immunized with E. coli. nih.govnih.gov Since then, numerous moricin-like variants have been identified in other lepidopteran species. nih.gov
A phylogenetic tree constructed using the amino acid sequences of various lepidopteran moricins indicates a clear evolutionary relationship among them. nih.gov For instance, Px-Mor, a moricin from Plutella xylostella, shows significant homology with moricins from other lepidopterans like Galleria mellonella, Danaus plexippus, and Bombyx mori. nih.gov Comprehensive phylogenetic analysis suggests that moricin-like peptides can be categorized into two primary classes that diverged early in their evolutionary history. nih.gov
Below is a table of selected moricin and moricin-like peptides from different lepidopteran species, which are often used in phylogenetic studies.
| Peptide Name | Species of Origin | GenBank Accession Number |
| Moricin | Spodoptera litura | BAC79440 |
| Moricin | Spodoptera exigua | AAT3887 |
| Moricin | Bombyx mori | BAB13508 |
| Moricin | Helicoverpa armigera | ADR51149 |
| Moricin | Danaus plexippus | EHJ70108 |
| Moricin 2 | Bombyx mori | BAA77338 |
| Moricin II | Hyblaea puera | AAW21269 |
| Moricin | Manduca sexta | AAO74637 |
| Moricin-like peptide C1 | Galleria mellonella | ABQ42575 |
| Moricin-like peptide A | Galleria mellonella | ABQ42573 |
| Moricin-like peptide C4 | Danaus plexippus | EHJ73174 |
This table is interactive. You can sort the columns by clicking on the headers.
Evolutionary Divergence and Conservation Across Lepidoptera
The moricin family exhibits both divergence and conservation across the order Lepidoptera. While the peptides are restricted to this order, they have undergone significant diversification. nih.gov The divergence of Lepidoptera and its sister order Trichoptera occurred approximately 290 million years ago, and during this time, the molecular components of their respective immune systems, including AMPs, have adapted to different environments. mdpi.com
The divergence is evident in the amino acid sequences, which can vary significantly between species. For example, Px-Mor from Plutella xylostella shares 64% identity with a moricin-like peptide from G. mellonella and 63% with one from D. plexippus. nih.gov This level of sequence variation indicates that while the general structure and function are conserved, the peptides have evolved to adapt to the specific pathogens encountered by different host species.
Gene Duplication and Diversification Strategies
Gene duplication is a primary driver of the diversification of moricin-like peptides. nih.gov The presence of multiple moricin-like peptide genes within a single species is strong evidence of this evolutionary strategy. nih.gov For example, in the wax moth Galleria mellonella, eight distinct moricin-like peptide genes (A, B, C1-5, and D) have been identified, which code for seven unique mature peptides. nih.gov Similarly, the genome of the silkworm, Bombyx mori, also contains multiple moricin genes. nih.gov
This gene duplication allows for neofunctionalization or subfunctionalization, where the duplicated genes can evolve to target new pathogens or be expressed in different tissues or at different developmental stages. This expansion of the peptide repertoire enhances the host's defensive capabilities against a broader range of microbes. The commonalities in precursor organization and three-dimensional structure among related peptides suggest they likely originated from a common ancestor through gene duplication. nih.gov
The table below lists the moricin-like peptides identified in Galleria mellonella, illustrating the extent of gene duplication within a single species.
| Peptide Name | Species of Origin |
| Moricin-like peptide A | Galleria mellonella |
| Moricin-like peptide B | Galleria mellonella |
| This compound | Galleria mellonella |
| Moricin-like peptide C3 | Galleria mellonella |
| Moricin-like peptide C4/C5 | Galleria mellonella |
| Moricin-like peptide D | Galleria mellonella |
This table is interactive. You can sort the columns by clicking on the headers.
Adaptation of Moricin-like Peptides in Different Insect Species
The diversity of moricin-like peptides reflects their adaptation to the specific ecological niches and pathogenic pressures faced by different insect species. nih.gov Moricins typically exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov However, some moricin-like peptides have evolved potent antifungal activity. nih.gov
For instance, the moricin-like peptides from G. mellonella, including C1, are particularly effective against filamentous fungi. nih.gov This suggests an adaptation to combat common fungal pathogens in its environment. The expression of moricin genes is often inducible, meaning they are upregulated in response to bacterial or fungal infection, and can be tissue-specific, with high expression typically in the fat body and hemocytes, which are central to the insect immune response. nih.govnih.gov
The evolution of these peptides within the Lepidoptera highlights a dynamic process of adaptation. The restriction of this peptide family to moths and butterflies, combined with their potent and varied antimicrobial activities, suggests they are a key component of the specialized defense response in this insect order. nih.gov
Methodological Approaches in Moricin Like Peptide C1 Research
Molecular Cloning and Gene Expression Studies
The initial identification and characterization of Moricin-like peptide C1 rely on molecular cloning techniques. Researchers utilize methods like Rapid Amplification of cDNA Ends (RACE) to isolate the full-length complementary DNA (cDNA) that codes for the peptide. nih.gov This process allows for the determination of the open reading frame (ORF), which reveals the amino acid sequence of the precursor peptide. nih.gov
Gene expression studies are critical to understanding the peptide's role in the immune response. Quantitative real-time PCR (qRT-PCR) is a common method used to measure the transcript levels of the this compound gene in different tissues (such as the fat body and hemocytes) and at various developmental stages. nih.gov These studies often involve challenging the organism with pathogens, like bacteria (Escherichia coli, Bacillus thuringiensis) or fungi, to observe the induction and temporal expression pattern of the gene. nih.gov Such analyses have shown that the expression of moricin-family peptides is significantly upregulated upon microbial infection, highlighting their importance in active immune defense. nih.govsfu.ca
Peptide Synthesis and Recombinant Production Methodologies
To obtain sufficient quantities of this compound for functional and structural studies, researchers employ both chemical synthesis and recombinant production methods.
Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is a standard method for producing peptides like this compound. mol-scientific.com This technique allows for the precise, residue-by-residue assembly of the amino acid chain. The synthesized peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). mol-scientific.comnih.gov A common consideration in chemical synthesis is the presence of trifluoroacetic acid (TFA) salts in the final product, which is used during cleavage and purification. mol-scientific.comnovoprolabs.com As TFA can interfere with cellular assays, removal services are often employed for peptides intended for biological testing. mol-scientific.comnovoprolabs.com
Recombinant Production: For larger-scale production, an artificial gene encoding the peptide is chemically synthesized and cloned into an expression vector, such as pET-28(+) or pMAL-c2. nih.govuobasrah.edu.iq This recombinant vector is then transformed into a host organism, commonly E. coli strain BL21(DE3). nih.govuobasrah.edu.iq The peptide is often produced as a fusion protein, for example, with a maltose-binding protein (MBP) tag, which aids in purification and can prevent degradation of the target peptide within the host cell. nih.gov Following expression, the fusion protein is purified, and the this compound is cleaved from its fusion partner using specific chemical reagents or proteases. nih.gov
Antimicrobial Activity Assays
A primary focus of this compound research is to determine its efficacy against a spectrum of pathogenic microorganisms.
Minimum Inhibitory Concentration (MIC) Studies: The MIC is the lowest concentration of the peptide that prevents visible growth of a microbe. nih.gov This is typically determined using a broth microdilution method in 96-well plates, where standardized concentrations of bacteria or fungi are incubated with serial dilutions of the peptide. nih.govtmrjournals.com The growth is assessed after a set incubation period (e.g., 18-24 hours) by measuring turbidity or using a metabolic indicator. tmrjournals.com These assays have demonstrated that moricin-family peptides are active against both Gram-positive and Gram-negative bacteria, as well as some fungi. nih.govresearchgate.netnih.gov
Time-Kill Kinetics: These assays provide insight into the bactericidal or bacteriostatic nature of the peptide by measuring the rate at which it kills a microbial population over time. nih.govmdpi.com A standard inoculum of bacteria is incubated with the peptide at concentrations relative to its MIC (e.g., 1x MIC, 2x MIC, 4x MIC). nih.govnih.gov At various time points, aliquots are removed, serially diluted, and plated on agar (B569324) to determine the number of viable colony-forming units (CFU/mL). mdpi.comnih.gov This data reveals how quickly the peptide exerts its antimicrobial effect. researchgate.net
Antimicrobial Spectrum of Moricin-Family Peptides
| Microorganism | Type | Reported MIC (µM) |
|---|---|---|
| Escherichia coli K12D31 | Gram-Negative Bacteria | 1.1 |
| Escherichia coli DH5α | Gram-Negative Bacteria | 1.2 |
| Aureobasidium pullulans | Fungus | 3.5 |
| Staphylococcus aureus | Gram-Positive Bacteria | Variable (4 to >512 µg/mL) |
| Hafnia alvei | Gram-Negative Bacteria | 4 µg/mL |
Microscopic Techniques for Observing Cellular Effects
To visualize the physical impact of this compound on microbial cells, researchers use high-resolution microscopy.
Electron Microscopy: Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to observe morphological changes in pathogens after treatment with the peptide. nih.gov SEM provides detailed images of the cell surface, revealing damage such as membrane disruption, pore formation, and cellular leakage. TEM allows for the examination of internal cellular structures, showing alterations to the cytoplasm and organelle integrity. nih.gov Studies on related moricins have shown that the peptide can cause obvious morphological alterations and inhibit mycelial growth in fungi. nih.gov
Biophysical Techniques for Membrane Interaction Analysis
Understanding how this compound interacts with and disrupts microbial membranes is key to defining its mechanism of action. Several biophysical techniques are applied to study these interactions.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of the peptide, particularly in different environments such as aqueous solutions versus membrane-mimicking environments (e.g., methanol (B129727) or lipid vesicles). nih.govnih.gov This technique has shown that moricin peptides typically adopt a random coil structure in aqueous solution but fold into an α-helical conformation upon interacting with a membrane environment. nih.govnih.gov This induced helicity is crucial for its membrane-disrupting activity. nih.gov
Fluorescence Spectroscopy: This method can be used to study the peptide's binding to and insertion into lipid bilayers. For example, the intrinsic fluorescence of tryptophan residues or the use of fluorescent probes can monitor changes in the local environment of the peptide as it partitions into the membrane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR has been used to determine the three-dimensional structure of moricin in a membrane-mimicking solvent like methanol. nih.gov These studies have revealed a long α-helix spanning nearly the full length of the peptide. nih.gov The structure shows a clear amphipathic nature, with distinct hydrophobic and hydrophilic faces, which is a hallmark of many membrane-active AMPs and is thought to be responsible for the increase in membrane permeability. nih.govnih.gov
Proteomic and Transcriptomic Profiling in Immune-Challenged Organisms
To gain a broader understanding of the immune response in which this compound participates, researchers use large-scale "omics" approaches.
Transcriptomics: RNA-sequencing (RNA-seq) can be used to profile the expression of all genes in an organism's immune tissues (like the fat body) before and after an immune challenge. This provides a comprehensive view of the network of genes, including various AMPs, that are co-regulated with this compound.
Proteomics: Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used to identify and quantify the full suite of proteins present in the hemolymph or specific tissues of an organism following infection. This can confirm that the upregulation of the this compound gene, observed via transcriptomics, translates to an increased abundance of the functional peptide, and can identify other immune-related proteins that are part of the coordinated defense response.
Future Research Directions and Theoretical Implications
Elucidation of Novel Cellular Targets and Signaling Pathways
Future investigations into Moricin-like peptide C1 must extend beyond its established membrane-disrupting capabilities to identify specific intracellular targets and signaling pathways it may modulate. The primary mechanism of action for moricins involves increasing the permeability of bacterial cytoplasmic membranes, a function attributed to the amphipathic α-helical structure of the peptide's N-terminal region. researchgate.netnih.gov However, recent research on moricin (B1577365) peptides has revealed more complex interactions with cellular machinery, particularly in eukaryotic cells.
A significant area for exploration is the peptide's potential anticancer activity and the associated signaling cascades. Studies on a moricin peptide have shown it can induce dose-dependent viability inhibition in human triple-negative breast cancer cells (MDA-MB-231). nih.gov This effect is linked to the generation of reactive oxygen species (ROS) and the suppression of the Notch signaling pathway. nih.gov Future research should aim to confirm if this compound specifically interacts with key proteins in this pathway, such as Notch-1, leading to downstream effects on NF-κB and Bcl2 expression. nih.gov
Key research questions include:
Does this compound directly bind to receptors on mammalian cell surfaces?
What is the precise mechanism of ROS generation, and which cellular compartments are primarily affected?
How does the peptide influence the expression and activation of key apoptotic proteins like p53, Bax, caspase-3, and caspase-9? nih.gov
Beyond the Notch pathway, what other signaling cascades (e.g., MAPK, PI3K/Akt) are modulated by this compound?
The table below outlines potential signaling proteins that could be investigated as targets for this compound, based on findings from related moricin studies.
| Potential Signaling Target | Observed Effect in Moricin Studies | Potential Downstream Consequence |
| Notch-1 | Downregulation of expression | Inhibition of cancer cell proliferation and survival |
| NF-κB | Downregulation of expression | Reduced inflammation, induction of apoptosis |
| p53 | Upregulation of expression | Tumor suppression, cell cycle arrest, apoptosis |
| Caspase-3/9 | Upregulation of expression | Execution of caspase-dependent apoptosis |
This table is interactive. Click on headers to sort.
Exploration of Immunomodulatory Properties Beyond Direct Antimicrobial Action
Antimicrobial peptides are increasingly recognized as host defense peptides (HDPs) with significant immunomodulatory functions. nih.goved.ac.uk A critical future direction is to systematically explore these properties for this compound, moving beyond its direct bactericidal effects. The ability of HDPs to modulate chemokine and cytokine production, alter host cell gene expression, and inhibit proinflammatory responses to bacterial components like lipopolysaccharide (LPS) is of considerable therapeutic interest. ed.ac.uk
Research should investigate whether this compound can:
Modulate Cytokine Production: Assess the peptide's ability to suppress the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) while potentially enhancing the production of anti-inflammatory cytokines. ed.ac.uk
Induce Chemokine Expression: Determine if it can induce the production of chemokines like Interleukin-8 (IL-8), which are crucial for recruiting immune cells to sites of infection. ed.ac.uk
Influence Immune Cell Activity: Examine its effects on key immune cell functions, such as promoting the phagocytosis of pathogens by macrophages. mdpi.com
Exhibit Anti-Endotoxin Activity: Quantify its capacity to neutralize LPS, thereby mitigating the severe inflammatory responses characteristic of sepsis. ed.ac.uk
These investigations will clarify whether this compound acts as a multifaceted immune regulator, a property that could be harnessed for treating inflammatory conditions and infections.
Rational Design and Engineering of this compound Variants for Enhanced Activities
The therapeutic potential of natural peptides is often limited by factors such as stability and specificity. Rational design and protein engineering offer a pathway to overcome these limitations by creating variants of this compound with enhanced properties. mdpi.comnih.gov By applying site-directed mutagenesis, researchers can systematically alter the peptide's amino acid sequence to improve its antimicrobial potency, broaden its activity spectrum, or enhance its immunomodulatory functions. nih.gov
Key strategies for engineering this compound variants could include:
Modifying Physicochemical Properties: Adjusting the peptide's net charge, hydrophobicity, and amphipathicity to optimize its interaction with microbial membranes while minimizing toxicity to host cells.
Altering Structural Motifs: Engineering the α-helical content or hinge regions, as modifications in these areas have been shown to significantly impact the biological activity of other peptides like nisin. mdpi.com
Improving Stability: Introducing modifications, such as C-terminal amidation, to increase resistance to degradation by proteases. nih.gov
Computational tools can aid this process by predicting how specific amino acid substitutions will affect the peptide's structure and function, allowing for a more targeted approach to variant design.
Understanding Environmental and Microbial Selective Pressures on Peptide Evolution
The diversity of antimicrobial peptides, including the moricin family, is a product of continuous evolution driven by the selective pressures exerted by pathogens in an insect's environment. mdpi.com Future research should delve into the evolutionary history of this compound to understand how interactions with specific microbial communities have shaped its structure and function.
Phylogenetic analysis of moricin sequences from various Lepidopteran species can reveal evolutionary relationships and suggest descent from a common ancestral gene. nih.gov By correlating sequence variations with the ecological niches and prevalent pathogens of different insect species, it may be possible to identify the specific selective pressures that have driven the diversification of this peptide family. Mechanisms such as gene duplication, exon shuffling, and protein terminal variations are known to contribute to the expansion and functional diversity of AMPs in insects. mdpi.comresearchgate.net Understanding these evolutionary dynamics can provide insights into the peptide's functional domains and inform the rational design of novel variants.
Development of Advanced Methodologies for In Vivo Functional Characterization
While in vitro assays are essential for initial characterization, understanding the true therapeutic potential of this compound requires robust in vivo functional characterization. mdpi.com Future research must focus on developing and utilizing appropriate animal models to assess the peptide's efficacy, stability, and mechanism of action in a complex biological system.
The Galleria mellonella (waxworm) larvae model is a valuable tool for preliminary in vivo studies due to its innate immune system sharing similarities with that of vertebrates. mdpi.com This model can be used to evaluate the ability of this compound and its engineered variants to reduce mortality in the context of a systemic bacterial infection. mdpi.com Following promising results in invertebrate models, studies could progress to murine models of infection to evaluate the peptide's immunomodulatory and antimicrobial effects in a mammalian system, including its impact on bacterial clearance and cytokine profiles in plasma. mdpi.com Advanced imaging techniques and molecular tracking can further elucidate the peptide's biodistribution and target engagement in real-time.
Q & A
Q. How can CRISPR/Cas9 or RNAi be applied to study the genetic regulation of this compound in host organisms?
- Methodological Answer : Design sgRNAs targeting the promoter or coding regions of the C1 gene in model insects (e.g., Bombyx mori). Validate knockdown/knockout efficiency via qPCR and Western blot. Challenge mutants with pathogens to assess phenotypic changes in immune response, as demonstrated in transcriptome analyses of parasitized Plutella xylostella .
Q. What integrative approaches combine transcriptomic and proteomic data to study this compound expression under pathogenic stress?
- Methodological Answer : Pair RNA-seq (to identify upregulated genes during infection) with LC-MS/MS proteomics to confirm peptide expression. Use bioinformatics tools like STRING for pathway enrichment analysis. For example, Yi et al. (2013) linked Bombyx mori gloverin expression to Toll pathway activation, providing a template for C1 studies .
Methodological Frameworks for Research Design
Q. How can the PICOT framework be adapted to non-clinical studies on this compound?
- Population : Target organism (e.g., insect larvae) or microbial strain.
- Intervention : Peptide concentration, delivery method (e.g., injection vs. topical).
- Comparison : Wild-type vs. gene-silenced hosts or alternative antimicrobial agents.
- Outcome : Quantitative metrics (e.g., microbial load reduction, survival rates).
- Time : Duration of pathogen exposure or immune response monitoring.
- This structure ensures hypothesis-driven experiments, as emphasized in .
Q. What strategies ensure reproducibility in this compound research?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document protocols in public repositories (e.g., Protocols.io ). Share raw data (e.g., sequencing reads via NCBI SRA) and peptide characterization details (HPLC gradients, mass spectra) as supplementary materials, per guidelines in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
